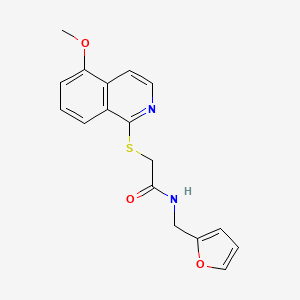

N-(furan-2-ylmethyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide

Description

N-(furan-2-ylmethyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide is a complex organic compound that features a furan ring, an isoquinoline moiety, and a thioacetamide group

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-(5-methoxyisoquinolin-1-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-21-15-6-2-5-14-13(15)7-8-18-17(14)23-11-16(20)19-10-12-4-3-9-22-12/h2-9H,10-11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIWFYNWNZPYSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN=C2SCC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent under basic conditions.

Synthesis of the 5-methoxyisoquinoline intermediate: This involves the methoxylation of isoquinoline, which can be carried out using methanol and a strong acid catalyst.

Thioacetamide formation: The final step involves the reaction of the furan-2-ylmethyl intermediate with the 5-methoxyisoquinoline intermediate in the presence of a thioacetamide reagent under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The isoquinoline moiety can be reduced to tetrahydroisoquinoline derivatives.

Substitution: The thioacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted thioacetamide derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds containing isoquinoline and furan moieties exhibit significant anticancer properties. N-(furan-2-ylmethyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism is believed to involve the modulation of signaling pathways associated with cell survival and apoptosis .

1.2 Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against several bacterial strains, including those resistant to conventional antibiotics. The presence of the furan and isoquinoline structures is thought to enhance its interaction with microbial targets, leading to increased efficacy .

Pharmacology

2.1 Enzyme Inhibition

this compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting enzymes involved in metabolic pathways related to cancer and inflammation. For example, preliminary data suggest that it may inhibit certain kinases that are overactive in tumor cells .

2.2 Neuroprotective Effects

Emerging research highlights the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to exert protective effects on neuronal cells by reducing oxidative stress and inflammation, which are critical factors in neurodegeneration .

Biochemical Studies

3.1 Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the chemical structure of this compound for enhanced biological activity. Researchers have systematically modified various functional groups to assess their impact on potency and selectivity against specific biological targets .

3.2 Synergistic Effects with Other Compounds

Investigations into the synergistic effects of this compound when combined with other therapeutic agents are ongoing. Preliminary results suggest that it may enhance the efficacy of existing treatments for cancer and bacterial infections when used in combination therapies .

Case Studies

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups present in its structure, affecting its behavior in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

N-(furan-2-ylmethyl)-2-((5-methoxyphenyl)thio)acetamide: Similar structure but with a phenyl group instead of isoquinoline.

N-(furan-2-ylmethyl)-2-((5-methoxybenzyl)thio)acetamide: Contains a benzyl group instead of isoquinoline.

Uniqueness

N-(furan-2-ylmethyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide is unique due to the presence of the isoquinoline moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.

Biological Activity

N-(furan-2-ylmethyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a furan ring connected to a methoxy-substituted isoquinoline through a thioether linkage. The general synthetic route involves several steps:

- Formation of the Furan Ring : Synthesized via cyclization of appropriate precursors.

- Thioether Linkage Formation : Achieved by reacting a thiol with a halogenated precursor.

- Coupling with Methoxyisoquinoline : Typically performed using palladium-catalyzed cross-coupling reactions.

This multi-step synthesis allows for the incorporation of specific functional groups that enhance biological activity.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiosemicarbazone derivatives derived from furan compounds have shown promising antibacterial and antifungal activities, suggesting that the furan moiety may contribute to this biological effect .

Antiviral Activity

The compound has been evaluated for its antiviral potential, particularly against SARS-CoV-2. Similar compounds have demonstrated inhibitory effects on the main protease (Mpro) of SARS-CoV-2, with IC50 values in the low micromolar range (e.g., 1.55 μM for optimized derivatives). This suggests that modifications in the structure can lead to enhanced antiviral efficacy .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The methoxyisoquinoline moiety may interact with active sites of enzymes, modulating their activity.

- Reversible Covalent Binding : Some derivatives have been shown to form reversible covalent bonds with target enzymes, enhancing their inhibitory effects without significant cytotoxicity .

Study on Antiviral Activity

A study focused on 2-(furan-2-ylmethylene)hydrazine derivatives demonstrated that structural modifications could significantly enhance antiviral efficacy against SARS-CoV-2 Mpro. The most potent derivative exhibited an IC50 value of 1.55 μM, indicating strong potential as an antiviral agent .

Comparative Analysis of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.